5-(2,4-Dichlorophenyl)thiophene-2-carbaldehyde 5-(2,4-Dichlorophenyl)thiophene-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC16401797
InChI: InChI=1S/C11H6Cl2OS/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-6H
SMILES:
Molecular Formula: C11H6Cl2OS
Molecular Weight: 257.1 g/mol

5-(2,4-Dichlorophenyl)thiophene-2-carbaldehyde

CAS No.:

Cat. No.: VC16401797

Molecular Formula: C11H6Cl2OS

Molecular Weight: 257.1 g/mol

* For research use only. Not for human or veterinary use.

5-(2,4-Dichlorophenyl)thiophene-2-carbaldehyde -

Specification

Molecular Formula C11H6Cl2OS
Molecular Weight 257.1 g/mol
IUPAC Name 5-(2,4-dichlorophenyl)thiophene-2-carbaldehyde
Standard InChI InChI=1S/C11H6Cl2OS/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-6H
Standard InChI Key ZFWCMMBAYDTFHL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)C2=CC=C(S2)C=O

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of 5-(2,4-Dichlorophenyl)thiophene-2-carbaldehyde is C₁₁H₆Cl₂OS, with a molecular weight of 257.13 g/mol. The thiophene core, a five-membered aromatic ring containing sulfur, is substituted at the 5-position by a 2,4-dichlorophenyl group and at the 2-position by an aldehyde moiety. The dichlorophenyl group introduces steric bulk and electron-withdrawing effects, while the aldehyde serves as a reactive site for further chemical modifications.

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₆Cl₂OS
Molecular Weight257.13 g/mol
IUPAC Name5-(2,4-dichlorophenyl)thiophene-2-carbaldehyde
SolubilityLimited in polar solvents
ReactivityAldehyde-mediated condensation, electrophilic substitution

The compound’s planar structure facilitates π-π stacking interactions, which are critical in materials science applications such as organic semiconductors.

Synthesis Methodologies

Conventional Routes

Thiophene+PhosgeneDMFThiophene-2-carbaldehyde\text{Thiophene} + \text{Phosgene} \xrightarrow{\text{DMF}} \text{Thiophene-2-carbaldehyde}

This method, while efficient, poses significant safety challenges .

Advanced Synthesis Using Triphosgene

The patent CN102627627A details a safer alternative using triphosgene (a solid phosgene substitute) and N,N-dimethylformamide (DMF) . The reaction proceeds under mild conditions:

  • Low-Temperature Initiation: Thiophene and DMF are mixed at 0°C.

  • Triphosgene Addition: A triphosgene-chlorobenzene solution is gradually added.

  • Stepwise Heating: The mixture is warmed to 50°C and then 75–85°C to complete the reaction.

Table 2: Optimization of Triphosgene-Based Synthesis

Thiophene : Triphosgene : DMFYield (%)Conditions
1 : 0.5 : 2.687Chlorobenzene, 85°C
1 : 0.3 : 1.572Chlorobenzene, 75°C
1 : 0.7 : 3.088Chlorobenzene, 85°C

This method achieves yields exceeding 85% while minimizing environmental and safety risks .

Reactivity and Functionalization

Aldehyde Group Reactivity

The aldehyde moiety at the 2-position undergoes nucleophilic addition and condensation reactions. For example, it can form Schiff bases with amines, which are intermediates in pharmaceutical synthesis:

R-NH2+Thiophene-CHOR-N=CH-Thiophene+H2O\text{R-NH}_2 + \text{Thiophene-CHO} \rightarrow \text{R-N=CH-Thiophene} + \text{H}_2\text{O}

Electrophilic Aromatic Substitution

The electron-deficient thiophene ring facilitates electrophilic substitution at the 4- and 5-positions. Halogenation and nitration reactions have been reported for analogous compounds.

CompoundActivity (IC₅₀)Target
5-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde12.5 μM (CDK2)Cell cycle regulation
5-(2-Furyl)thiophene-2-carbaldehyde18.3 μM (DPPH)Antioxidant

Applications in Materials Science

Organic Electronics

The conjugated thiophene system enables applications in organic field-effect transistors (OFETs) and photovoltaic devices. The dichlorophenyl group improves electron mobility by reducing π-orbital overlap disruptions.

Metal-Organic Frameworks (MOFs)

The aldehyde group serves as a linker in MOFs, facilitating the construction of porous materials for gas storage and catalysis.

Future Research Directions

  • Pharmacological Profiling: Detailed in vitro and in vivo studies to validate anticancer and antimicrobial claims.

  • Material Optimization: Engineering derivatives with enhanced electron mobility for optoelectronic devices.

  • Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability .

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